1-Bromo-3-(4-(difluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one
Description
1-Bromo-3-(4-(difluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one is a halogenated aromatic ketone characterized by a bromine atom at position 1 of the propan-2-one backbone and a substituted phenyl ring at position 2. The phenyl group bears two electron-withdrawing substituents: a difluoromethoxy (-OCF₂H) group at the para position and a trifluoromethyl (-CF₃) group at the ortho position. The molecular formula is C₁₁H₈BrF₅O₂, with a molar mass of 347.08 g/mol (derived from and adjustments for bromine).
Properties
Molecular Formula |
C11H8BrF5O2 |
|---|---|
Molecular Weight |
347.08 g/mol |
IUPAC Name |
1-bromo-3-[4-(difluoromethoxy)-2-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8BrF5O2/c12-5-7(18)3-6-1-2-8(19-10(13)14)4-9(6)11(15,16)17/h1-2,4,10H,3,5H2 |
InChI Key |
MDHWFLRIAZJWEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)C(F)(F)F)CC(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(4-(difluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one typically involves the bromination of a suitable precursor. One common method involves the reaction of 4-(difluoromethoxy)-2-(trifluoromethyl)benzene with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process typically includes the preparation of the intermediate 4-(difluoromethoxy)-2-(trifluoromethyl)benzene, followed by bromination and subsequent purification steps to obtain the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(4-(difluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile, leading to the formation of new compounds.
Oxidation: The compound can undergo oxidation reactions, resulting in the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents like tetrahydrofuran.
Major Products
Nucleophilic Substitution: Products include substituted phenylpropan-2-ones with various functional groups replacing the bromine atom.
Oxidation: Products include carboxylic acids or aldehydes, depending on the extent of oxidation.
Reduction: The major product is the corresponding alcohol.
Scientific Research Applications
1-Bromo-3-(4-(difluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(4-(difluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The difluoromethoxy and trifluoromethyl groups enhance its lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
Key structural analogs include:
Key Observations :
- Electronic Effects: The trifluoromethyl and difluoromethoxy groups in the target compound enhance electrophilicity at the ketone carbonyl compared to non-fluorinated analogs (e.g., ’s chalcone derivatives). This increases susceptibility to nucleophilic attack.
- In contrast, para-substituted analogs () may exhibit better accessibility for further functionalization.
- Positional Isomerism : The compound in demonstrates how shifting substituents alters molecular symmetry and dipole moments, affecting crystallization behavior and solubility.
Physicochemical Properties
Notes:
- Fluorinated groups (e.g., -CF₃, -OCF₂H) increase hydrophobicity, reducing water solubility compared to methoxy or hydroxy-substituted analogs ().
Biological Activity
1-Bromo-3-(4-(difluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one, also known by its CAS number 1804279-53-5, is a complex organic compound notable for its unique structural features and potential biological activities. The presence of both difluoromethoxy and trifluoromethyl groups enhances its reactivity and specificity in biological interactions. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Characteristics
- Molecular Formula: CHBrFO
- Molecular Weight: 347.08 g/mol
- CAS Number: 1804279-53-5
The compound's structure includes a bromo substituent and two fluorinated groups that significantly influence its chemical behavior and biological interactions.
Structural Comparison
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Bromo-3-(4-methoxyphenyl)propan-2-one | Methoxy group instead of difluoromethoxy | Lacks fluorine substitution |
| 1-Bromo-3-(4-(trifluoromethoxy)phenyl)propan-2-one | Trifluoromethoxy group instead of difluoromethoxy | Increased fluorination |
| This compound | Additional trifluoromethyl substitution | Enhanced steric effects due to trifluoromethyl group |
The combination of difluoromethoxy and trifluoromethyl groups imparts distinct electronic and steric properties that are not present in other similar compounds, leading to enhanced reactivity and specificity in biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of fluorine atoms enhances the compound's binding affinity to enzymes or receptors, potentially acting as an inhibitor or activator in various biochemical pathways.
Potential Targets
- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering the biochemical landscape within cells.
- Nuclear Receptors : It may interact with nuclear receptors like RORc (Retinoic acid receptor-related orphan receptor C), which plays a significant role in immune response and inflammation.
Therapeutic Applications
Research indicates that compounds with similar structures have shown promise in treating inflammatory diseases, cancer, and other conditions. Preliminary studies suggest that this compound could be explored for:
- Anti-inflammatory Effects : By modulating immune responses.
- Anticancer Activity : Potentially inhibiting tumor growth through targeted mechanisms.
Study on RORc Inhibition
A study focused on selective RORc inverse agonists highlighted the importance of structural modifications in enhancing metabolic stability while maintaining potency. Although not directly involving our compound, the findings underscore the relevance of fluorinated compounds in therapeutic development for inflammatory diseases such as psoriasis and rheumatoid arthritis .
Comparative Analysis with Similar Compounds
Research comparing various brominated compounds revealed that those with additional fluorinated groups exhibited improved bioavailability and efficacy due to enhanced lipophilicity. This suggests that this compound may similarly benefit from these properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
